Cas no 63725-44-0 (2-chloro-1-(2-chloroethyl)-1H-imidazole)
2-chloro-1-(2-chloroethyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-IMIDAZOLE, 2-CHLORO-1-(2-CHLOROETHYL)-
- 2-chloro-1-(2-chloroethyl)-1H-imidazole
- EN300-320291
- 63725-44-0
-
- MDL: MFCD28658662
- Inchi: 1S/C5H6Cl2N2/c6-1-3-9-4-2-8-5(9)7/h2,4H,1,3H2
- InChI Key: ZLIVNILZKYOMCB-UHFFFAOYSA-N
- SMILES: ClCCN1C(=NC=C1)Cl
Computed Properties
- Exact Mass: 163.9908036Da
- Monoisotopic Mass: 163.9908036Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 89
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.8Ų
2-chloro-1-(2-chloroethyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-320291-0.05g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 0.05g |
$707.0 | 2023-09-04 | ||
| Enamine | EN300-320291-0.1g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 0.1g |
$741.0 | 2023-09-04 | ||
| Enamine | EN300-320291-0.25g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 0.25g |
$774.0 | 2023-09-04 | ||
| Enamine | EN300-320291-0.5g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 0.5g |
$809.0 | 2023-09-04 | ||
| Enamine | EN300-320291-1.0g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-320291-2.5g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 2.5g |
$1650.0 | 2023-09-04 | ||
| Enamine | EN300-320291-5.0g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 5.0g |
$2110.0 | 2023-02-24 | ||
| Enamine | EN300-320291-10.0g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 10.0g |
$3131.0 | 2023-02-24 | ||
| Enamine | EN300-320291-1g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 1g |
$842.0 | 2023-09-04 | ||
| Enamine | EN300-320291-5g |
2-chloro-1-(2-chloroethyl)-1H-imidazole |
63725-44-0 | 5g |
$2443.0 | 2023-09-04 |
2-chloro-1-(2-chloroethyl)-1H-imidazole Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-chloro-1-(2-chloroethyl)-1H-imidazole
Comprehensive Overview of 2-Chloro-1-(2-chloroethyl)-1H-imidazole (CAS No. 63725-44-0): Properties, Applications, and Industry Insights
2-Chloro-1-(2-chloroethyl)-1H-imidazole (CAS No. 63725-44-0) is a specialized heterocyclic compound with a molecular structure featuring both chloroethyl and imidazole functional groups. This unique combination grants it versatile reactivity, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science. The compound's chlorinated imidazole backbone is particularly noteworthy for its role in constructing complex molecules, aligning with growing demand for high-performance chemicals in R&D.
Recent trends highlight increased interest in sustainable synthesis methods for compounds like 2-chloro-1-(2-chloroethyl)-1H-imidazole. Researchers are exploring catalytic processes and green chemistry approaches to optimize its production, addressing environmental concerns while maintaining yield efficiency. The compound's potential in bioactive molecule design also resonates with current focus areas such as drug discovery and precision agriculture, where modified imidazole derivatives show promise.
From a technical perspective, 63725-44-0 exhibits moderate solubility in polar organic solvents, with stability under controlled conditions. Its dual chloro-substitution pattern enables selective reactions at either the ethyl or imidazole positions, a feature exploited in multi-step syntheses. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by chemists evaluating structural confirmation protocols.
Industry applications of this compound intersect with trending topics like crop protection chemicals and small-molecule therapeutics. Patent analyses reveal its utility in creating fungicidal formulations, coinciding with global needs for sustainable agriculture solutions. In pharmaceuticals, its role as a building block for kinase inhibitors connects to oncology research – a high-traffic area in scientific literature searches.
Quality standards for 2-chloro-1-(2-chloroethyl)-1H-imidazole emphasize purity optimization, with commercial grades typically exceeding 97%. Storage recommendations focus on moisture-sensitive handling, reflecting common user queries about compound stability. The material's structure-activity relationships continue to inspire academic studies, particularly regarding molecular docking simulations – a technique gaining traction in computational chemistry circles.
Emerging research directions include exploring the compound's potential in electronic materials, where nitrogen-containing heterocycles contribute to charge transport properties. This aligns with market growth in organic semiconductors, answering frequent searches about functional material precursors. Regulatory compliance remains straightforward for this non-restricted substance, though proper laboratory safety protocols apply during handling.
Supply chain dynamics for CAS 63725-44-0 reflect broader chemical industry shifts toward regionalized production. Manufacturers are increasingly addressing queries about batch-to-batch consistency and scalability – key concerns for industrial users. Technical documentation often highlights the compound's reaction selectivity advantages over similar chloroimidazole derivatives in complex syntheses.
Future prospects for 2-chloro-1-(2-chloroethyl)-1H-imidazole may involve expanded applications in bioconjugation chemistry, responding to growing interest in targeted drug delivery systems. Its structural features position it well for click chemistry applications, a hot topic in chemical biology forums. Continuous process improvements aim to address common user questions about cost-effective synthesis while meeting evolving environmental regulations.
63725-44-0 (2-chloro-1-(2-chloroethyl)-1H-imidazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)